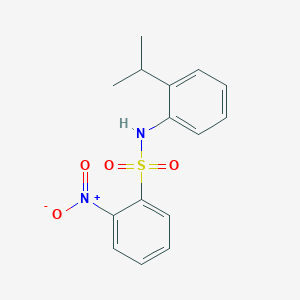

N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide

Description

N-(2-Isopropylphenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 2-isopropyl-substituted aniline moiety.

The 2-nitrobenzenesulfonyl group is electron-withdrawing, influencing the compound’s electronic profile, solubility, and intermolecular interactions. The 2-isopropylphenyl substituent introduces steric bulk, which may affect crystallization behavior and conformational flexibility compared to smaller substituents (e.g., halogens or methoxy groups) .

Properties

IUPAC Name |

2-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-11(2)12-7-3-4-8-13(12)16-22(20,21)15-10-6-5-9-14(15)17(18)19/h3-11,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUFYWXAXJSZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 2-isopropylphenylamine followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.

Industrial Production Methods

Industrial production of N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Strong oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Sulfonic acids: Formed by the oxidation of the sulfonamide group.

Substituted sulfonamides: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide features both a nitro group and a sulfonamide group attached to a benzene ring, which contributes to its unique chemical reactivity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), allowing it to inhibit bacterial folic acid synthesis through competitive inhibition. This mechanism underlies its potential as an antimicrobial agent, similar to other sulfonamides.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that sulfonamides like N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide exhibit significant antibacterial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as a new therapeutic agent in antibiotic development.

- Cancer Therapeutics : Investigations into the compound's effects on cancer cell lines have revealed its ability to induce apoptosis and reduce cell viability in leukemia and breast cancer models. This positions it as a candidate for further development in cancer therapy.

Biological Studies

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes involved in bacterial metabolism, providing insights into enzyme inhibition mechanisms. This understanding can lead to the design of more effective inhibitors.

- Pro-apoptotic Effects : Studies have highlighted the potential of nitrobenzenesulfonamide derivatives in promoting apoptosis in cancer cells, indicating their role as pro-apoptotic agents in therapeutic contexts .

Industrial Applications

- Dyes and Pigments : The compound's unique chemical structure makes it suitable for use in the production of dyes and pigments, expanding its utility beyond medicinal applications.

Antibacterial Efficacy

A study conducted by a pharmaceutical institute evaluated the antibacterial efficacy of N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide against common pathogens. Results indicated that this compound effectively inhibited bacterial growth at concentrations comparable to established antibiotics, supporting its potential as a new therapeutic agent.

Cancer Cell Inhibition

Another research project focused on the impact of this compound on various cancer cell lines, including leukemia and breast cancer cells. Findings revealed that at higher concentrations, it significantly reduced cell viability and induced apoptosis, indicating its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

A series of N-(4-R-phenyl)-2-nitrobenzenesulfonamides (R = H, F, Cl, Br, OMe, COOEt) synthesized by Saeed and Rama () provides a foundation for comparison. Key differences arise from substituent electronic and steric effects:

Key Observations:

- Electron-withdrawing groups (e.g., Cl, Br) increase melting points due to enhanced dipole-dipole interactions and tighter crystal packing .

- Electron-donating groups (e.g., OMe) lower melting points by disrupting intermolecular hydrogen bonding .

- Steric bulk (e.g., 2-isopropyl vs. 4-substituents) likely reduces crystallinity, though direct data are absent.

Structural and Conformational Analysis

N-(3-Methylbenzoyl)-2-nitrobenzenesulfonamide () exhibits a twisted conformation at the S–N bond (torsional angle: 64.32°), with antiperiplanar alignment between the N–H and C=O groups. This contrasts with N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide, where the dihedral angle between sulfonyl and benzoyl rings is 71.2° (vs. 89.5° in the 3-methyl derivative) . Such differences highlight how substituent position and steric effects dictate molecular geometry.

- Reduced planarity between the sulfonyl and aromatic rings.

- Weaker intermolecular hydrogen bonding due to steric hindrance.

Biological Activity

N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 294.33 g/mol

The presence of the nitro group and the isopropyl phenyl moiety contributes to its unique properties and biological activities.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide in inhibiting cancer cell proliferation. For instance, dual inhibition of MDM2 and XIAP has been shown to induce apoptosis in p53-deficient cancer cells, suggesting that similar sulfonamide derivatives could exhibit comparable effects .

Table 1: Summary of Anticancer Activity

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide | MDM2/XIAP | Not yet determined | Induces apoptosis in p53-deficient cells |

| JW-2-107 | MDM2/XIAP | 0.1 | Dual inhibition leading to increased p53 expression |

Inhibition of Lipoxygenase

Another area of research focuses on the inhibition of lipoxygenases (LOXs), which are implicated in various inflammatory diseases. Compounds with similar structures have demonstrated significant potency against platelet-type 12-lipoxygenase (12-LOX), which is associated with skin diseases and diabetes .

Table 2: LOX Inhibition Data

| Compound Name | Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide | 12-LOX | Not yet determined | High over COX-1/COX-2 |

The mechanism through which N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide exerts its biological effects is still under investigation. However, studies suggest that the nitro group plays a crucial role in redox chemistry, potentially affecting cellular signaling pathways .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of sulfonamide derivatives, including N-(2-isopropylphenyl)-2-nitrobenzenesulfonamide, and evaluated their anticancer efficacy on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited enhanced apoptosis induction compared to controls .

Study 2: Inflammation Models

Another study assessed the anti-inflammatory properties of sulfonamides in mouse models. The findings suggested that these compounds could significantly reduce inflammation markers, indicating their potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.